2-Oxopyrrolidine-3-carbonitrile
Overview
Description
2-Oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrile group at the third position and a keto group at the second position of the pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidine derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrrolidine derivatives can also vary widely. For example, some pyrrolidine derivatives have been found to bind to specific proteins, influencing their activity .
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways. The specific pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can be influenced by factors such as the compound’s structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can include changes in protein activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-Oxopyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis and degradation of pyrrolidine derivatives. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic pathways by inhibiting or activating specific enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound can also interact with transcription factors, influencing gene expression. The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions result in conformational changes in the target biomolecules, affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of pyrrolidine derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The distribution pattern of this compound can influence its biological activity and effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with target biomolecules and its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of amino acids or their derivatives. For example, the cyclization of 3-aminopyrrolidine-2-one under acidic conditions can yield this compound. Another approach is the reaction of 2-oxo-3-pyrrolidinecarbonitrile with appropriate reagents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrile and keto groups in the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted pyrrolidines.
Scientific Research Applications
2-Oxopyrrolidine-3-carbonitrile has several scientific research applications across different fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological processes and interactions due to its structural similarity to naturally occurring molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Cyanopyridine
2-Oxo-1,2-dihydropyridine-3-carbonitrile
3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile
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Properties
IUPAC Name |
2-oxopyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWGQTWRNZHJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717530 | |
Record name | 2-Oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-69-0 | |
Record name | 2-Oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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